N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide
Overview
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a benzo[d][1,3]dioxole moiety, a pyridazine ring, and a piperidine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the pyridazine ring: This involves the reaction of hydrazine with appropriate diketones or diesters.
Coupling of the benzo[d][1,3]dioxole and pyridazine units: This step often requires the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Formation of the piperidine carboxamide: This can be done by reacting the intermediate with piperidine and a carboxylating agent like phosgene or triphosgene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate targeting specific biological pathways.
Industry: Used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets in biological systems. This compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(m-tolyl)pyridazin-3-yl)piperidine-4-carboxamide
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(p-tolyl)pyridazin-3-yl)piperidine-4-carboxamide
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(phenyl)pyridazin-3-yl)piperidine-4-carboxamide
Uniqueness
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its benzo[d][1,3]dioxole moiety provides potential for aromatic interactions, while the pyridazine ring offers opportunities for hydrogen bonding and other interactions with biological targets. The piperidine carboxamide group enhances its solubility and bioavailability, making it a promising candidate for further research and development.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-17-4-2-3-5-20(17)21-7-9-24(28-27-21)29-12-10-19(11-13-29)25(30)26-15-18-6-8-22-23(14-18)32-16-31-22/h2-9,14,19H,10-13,15-16H2,1H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHKETAFBKXCKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCC4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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